molecular formula C26H32N4O5 B11200018 Ethyl 1-[1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate

Ethyl 1-[1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate

Cat. No.: B11200018
M. Wt: 480.6 g/mol
InChI Key: OXCQDGHUTVATLF-UHFFFAOYSA-N
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Description

Ethyl 1-[1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine moieties. Common reagents used in these steps include ethyl cyanoacetate, dimethoxybenzaldehyde, and piperidine derivatives. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can lead to various substituted quinoline compounds .

Scientific Research Applications

Ethyl 1-[1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes, such as topoisomerases, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H32N4O5

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl 1-[1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C26H32N4O5/c1-4-35-26(32)18-7-11-30(12-8-18)25(31)17-5-9-29(10-6-17)24-19(15-27)16-28-21-14-23(34-3)22(33-2)13-20(21)24/h13-14,16-18H,4-12H2,1-3H3

InChI Key

OXCQDGHUTVATLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N

Origin of Product

United States

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